molecular formula C11H9NO3S2 B448427 (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 127378-32-9

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B448427
M. Wt: 267.3g/mol
InChI Key: YEJUJHJJZCVXBL-UITAMQMPSA-N
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Description

“(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the CAS Number: 2015213-69-9. It has a molecular weight of 267.33 and its IUPAC name is (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one . It is a solid at room temperature .

Scientific Research Applications

Biological Potential and Synthetic Development

The 1,3-thiazolidin-4-one nucleus and its derivatives, including compounds like the one , are recognized for their vast pharmacological importance. They are part of commercial pharmaceuticals and exhibit potential activities against different diseases. The synthesis of these compounds dates back to the mid-nineteenth century, highlighting their enduring relevance in medicinal chemistry. Advanced synthetic methodologies, including green chemistry, have been developed to obtain these functional groups. This progress underscores the compound's role in drug development and environmental sustainability (Santos, Jones Jr., & Silva, 2018).

Interdisciplinary Research and Biological Applications

Thiazolidine motifs, like those found in the compound of interest, bridge organic synthesis and medicinal chemistry. They have been explored as new drug candidates due to their intriguing heterocyclic structure and sulfur content, which enhances pharmacological properties. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. Various synthetic approaches have been utilized to improve their selectivity, product yield, and pharmacokinetic activity, making them valuable in probe design and therapeutic applications (Sahiba et al., 2020).

Recent Studies on Bioactivity

Recent studies have reaffirmed the biological significance of thiazolidin-4-ones, exploring their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The versatility of these compounds, facilitated by different substituents, allows for the optimization of drug agents, offering a practical framework for designing new molecules with enhanced biological activity. This highlights the potential of the compound for future drug development (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name

(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJUJHJJZCVXBL-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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